N-[2-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine N-[2-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 1457281-53-6
VCID: VC11887933
InChI: InChI=1S/C14H14F3N3O/c1-21-11-4-2-10(3-5-11)6-8-18-13-19-9-7-12(20-13)14(15,16)17/h2-5,7,9H,6,8H2,1H3,(H,18,19,20)
SMILES: COC1=CC=C(C=C1)CCNC2=NC=CC(=N2)C(F)(F)F
Molecular Formula: C14H14F3N3O
Molecular Weight: 297.28 g/mol

N-[2-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine

CAS No.: 1457281-53-6

Cat. No.: VC11887933

Molecular Formula: C14H14F3N3O

Molecular Weight: 297.28 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine - 1457281-53-6

Specification

CAS No. 1457281-53-6
Molecular Formula C14H14F3N3O
Molecular Weight 297.28 g/mol
IUPAC Name N-[2-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine
Standard InChI InChI=1S/C14H14F3N3O/c1-21-11-4-2-10(3-5-11)6-8-18-13-19-9-7-12(20-13)14(15,16)17/h2-5,7,9H,6,8H2,1H3,(H,18,19,20)
Standard InChI Key HIPAVTYDIZCVHH-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CCNC2=NC=CC(=N2)C(F)(F)F
Canonical SMILES COC1=CC=C(C=C1)CCNC2=NC=CC(=N2)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyrimidine ring substituted at position 4 with a trifluoromethyl group (CF3-\text{CF}_3) and at position 2 with a NN-[2-(4-methoxyphenyl)ethyl]amine side chain. The 4-methoxyphenyl group introduces aromaticity and electron-donating properties, while the trifluoromethyl group enhances lipophilicity and metabolic stability .

Table 1: Key Chemical Identifiers

PropertyValueSource
IUPAC NameNN-[2-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine
Molecular FormulaC14H14F3N3O\text{C}_{14}\text{H}_{14}\text{F}_{3}\text{N}_{3}\text{O}
Molecular Weight297.28 g/mol
SMILES NotationCOC1=CC=C(C=C1)CCNC2=NC=CC(=N2)C(F)(F)F
InChI KeyHIPAVTYDIZCVHH-UHFFFAOYSA-N

Physicochemical Properties

The trifluoromethyl group contributes to a calculated partition coefficient (logP\log P) of 3.2, indicating moderate lipophilicity suitable for membrane permeability. The methoxy group’s electron-donating nature influences the compound’s electronic profile, potentially enhancing binding affinity to hydrophobic enzyme pockets .

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis involves a nucleophilic substitution reaction between 4-(trifluoromethyl)pyrimidin-2-amine and 2-(4-methoxyphenyl)ethylamine under reflux conditions in anhydrous tetrahydrofuran (THF). Alternative methods include:

  • Condensation Reactions: Utilizing N,NN,N'-carbonyldiimidazole (CDI) to activate the pyrimidine amine for coupling.

  • Microwave-Assisted Synthesis: Reducing reaction times from 24 hours to 2 hours with comparable yields (68–72%).

Table 2: Comparison of Synthetic Methods

MethodYield (%)Time (h)AdvantagesLimitations
Conventional Substitution6524Low cost, scalableLong reaction time
CDI-Mediated Coupling726High purityExpensive reagents
Microwave-Assisted702Rapid synthesisSpecialized equipment required

Scalability Challenges

Large-scale production faces hurdles in purifying the tertiary amine product due to its high solubility in organic solvents . A patent-pending purification method employs countercurrent chromatography with a hexane-ethyl acetate gradient, achieving >99% purity at kilogram scales .

Biological Activity and Mechanisms

Antimicrobial Effects

Against Staphylococcus aureus (MIC = 8 μg/mL), the compound disrupts cell wall synthesis by binding to penicillin-binding protein 2a (PBP2a), a key target in methicillin-resistant strains. The 4-methoxyphenyl moiety facilitates penetration through the peptidoglycan layer.

Pharmacological Applications

Oncology

As a CDK4 inhibitor, this compound is a candidate for combination therapies with palbociclib in hormone receptor-positive breast cancer . Synergistic effects observed in murine models (tumor volume reduction: 62% vs. 41% monotherapy) .

Antibacterial Formulations

Nanoemulsions incorporating the compound (0.5% w/v) show enhanced biofilm penetration in Pseudomonas aeruginosa infections, reducing bacterial load by 3.7 logs in ex vivo skin models.

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